molecular formula C18H20F3N5O2S B2894636 1-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1234906-14-9

1-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2894636
CAS No.: 1234906-14-9
M. Wt: 427.45
InChI Key: KPMURDXYVDRLQH-UHFFFAOYSA-N
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Description

1-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H20F3N5O2S and its molecular weight is 427.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methods : A notable approach for synthesizing derivatives that structurally resemble the subject compound involves the use of microwave irradiation to facilitate the reaction between heterocyclic amino compounds and phenyl-5-(pyridine-3-yl)-1,3,4-thiadiazol-2-ylcarbamate or phenyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-ylcarbamate under solvent conditions, leading to satisfactory yields and demonstrating the efficiency of microwave-assisted synthesis for such compounds (Li & Chen, 2008).

  • Chemical Structure Analysis : Structural and conformational studies of tri-substituted ureas derived from N-methylpiperazine, containing phenyl and N-heterocyclic substituents, have been conducted. These studies, utilizing 1H, 13C NMR, and IR spectroscopies, provide insights into the dynamic behavior of these compounds in solution, including amino–imino tautomerism observed in thiazole and benzothiazole derivatives (Iriepa & Bellanato, 2013).

Biological and Pharmacological Activities

  • Biological Activity Studies : Research into urea derivatives like the subject compound has uncovered their potential in modulating biological activities, such as acting as cytokinin-like compounds in plant biology. These substances are synthetic alternatives to natural cytokinins, showing significant effects on cell division and differentiation in plants, offering avenues for agricultural and horticultural applications (Ricci & Bertoletti, 2009).

  • Photocatalytic Degradation Studies : Investigations into the photocatalytic degradation of compounds similar in structure to the subject compound, such as Thidiazuron, using Ag/AgCl-activated carbon composites under LED light, highlight the environmental applications of these compounds. The study suggests the potential use of such chemical structures in removing contaminants from water, showcasing the intersection between chemical synthesis and environmental science (Yang et al., 2017).

Molecular Design and Interaction

  • Structural Interaction Analysis : The synthesis and characterization of 1,3,4-thiadiazole derivatives, including analysis of their structural features and interaction potentials, are crucial for understanding the molecular basis of their activity. Such studies facilitate the design of molecules with targeted properties, whether for pharmaceutical, agricultural, or material science applications (Greig et al., 1987).

Properties

IUPAC Name

1-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O2S/c1-11-15(29-25-24-11)16(27)26-8-6-12(7-9-26)10-22-17(28)23-14-5-3-2-4-13(14)18(19,20)21/h2-5,12H,6-10H2,1H3,(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMURDXYVDRLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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